molecular formula C21H20N2O2 B2741866 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 301655-67-4

1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B2741866
CAS No.: 301655-67-4
M. Wt: 332.403
InChI Key: YGELMAGAUGHTDT-UHFFFAOYSA-N
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Description

The compound “1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine” is a complex organic molecule. It contains a furoyl group (a furan ring attached to a carbonyl group), a phenyl group (a benzene ring), and a tetrahydroquinoline group (a quinoline ring where four of the double bonds have been hydrogenated), which is substituted with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furoyl group would introduce electron-withdrawing character due to the carbonyl group, while the phenyl and tetrahydroquinoline groups are largely hydrophobic .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carbonyl group in the furoyl moiety could potentially undergo reactions such as nucleophilic acyl substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Reactivity

A New Approach to Construction of Isoindoloisoquinoline Alkaloids : A study by Zubkov et al. (2009) explored the interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acid derivatives, demonstrating a method for constructing isoindolo[1,2-a]isoquinoline alkaloids through an intramolecular Diels–Alder reaction (IMDAF). This process is notable for its mild reaction conditions and may be relevant for synthesizing structurally related compounds (Zubkov et al., 2009).

EPC-Synthesis of Tetrahydroisoquinolines : Another significant study by Huber and Seebach (1987) details the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinoline derivatives, including the alkaloid (+)-corlumine. This research provides insight into methods for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, which could be applicable to the synthesis of compounds with the queried chemical structure (Huber & Seebach, 1987).

Potential Biological and Pharmacological Applications

Synthesis of Alkaloids of Galipea officinalis : Shahane et al. (2008) described a novel synthetic approach towards 2-alkyl-tetrahydroquinolines, which are naturally occurring compounds. Their method involved electrochemical preparation of α-amino nitrile and subsequent transformation into tetrahydroquinolines, highlighting a pathway that could be adapted for synthesizing related compounds with potential biological activities (Shahane et al., 2008).

Anticancer Applications of Tetrahydroisoquinolines : Research presented at the AACR 101st Annual Meeting 2010 by Redda et al. elaborated on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study underscores the potential of tetrahydroisoquinoline derivatives in pharmaceutical applications, particularly in developing novel anticancer drugs (Redda et al., 2010).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELMAGAUGHTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329459
Record name (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301655-67-4
Record name (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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